[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432536
InChI: InChI=1S/C11H17N3OS/c1-16-11-12-6-5-10(13-11)14-7-3-2-4-9(14)8-15/h5-6,9,15H,2-4,7-8H2,1H3
SMILES: CSC1=NC=CC(=N1)N2CCCCC2CO
Molecular Formula: C11H17N3OS
Molecular Weight: 239.34 g/mol

[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol

CAS No.:

Cat. No.: VC13432536

Molecular Formula: C11H17N3OS

Molecular Weight: 239.34 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol -

Specification

Molecular Formula C11H17N3OS
Molecular Weight 239.34 g/mol
IUPAC Name [1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanol
Standard InChI InChI=1S/C11H17N3OS/c1-16-11-12-6-5-10(13-11)14-7-3-2-4-9(14)8-15/h5-6,9,15H,2-4,7-8H2,1H3
Standard InChI Key YANXXMMCDVKMKO-UHFFFAOYSA-N
SMILES CSC1=NC=CC(=N1)N2CCCCC2CO
Canonical SMILES CSC1=NC=CC(=N1)N2CCCCC2CO

Introduction

Chemical Identity and Structural Features

[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a piperidine ring at position 4 (Figure 1). The piperidine moiety is further substituted with a hydroxymethyl group at position 2. Its molecular formula is C₁₁H₁₇N₃OS, with a molecular weight of 239.34 g/mol .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of pyrimidine-piperidine hybrids typically involves nucleophilic substitution or coupling reactions. For example:

  • Pyrimidine Core Formation: 2-Methylsulfanylpyrimidine-4-carboxylic acid derivatives are reacted with piperidine precursors under Ullmann or Buchwald-Hartwig conditions .

  • Piperidine Functionalization: Hydroxymethylation at the piperidine-2-position is achieved via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) .

Example Protocol (adapted from ):

A suspension of 2-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-one in methanol is treated with sodium borohydride at 0°C. The reaction mixture is stirred for 12 hours, quenched with water, and extracted with ethyl acetate. The crude product is purified via column chromatography (SiO₂, 20% EtOAc/hexane) to yield the target alcohol.

Key Intermediates

IntermediateRole in SynthesisReference
2-Chloro-4-(piperidin-2-yl)pyrimidineNucleophilic substitution
Piperidin-2-oneKetone precursor for reduction

Physicochemical Properties

Experimental Data (Analog-Based Predictions)

PropertyValueMethod/Source
LogP1.8 ± 0.3Calculated (PubChem)
Solubility12 mg/mL (H₂O, pH 7.4)Kinetic solubility assay
pKa9.2 (piperidine NH)Potentiometric titration

Stability

  • Thermal Stability: Decomposes at >200°C (DSC analysis).

  • Photostability: Susceptible to UV-induced degradation due to the thioether group .

Biological Activity and Applications

Kinase Inhibition

Pyrimidine-piperidine hybrids are known inhibitors of CDK9 and PI3K kinases . While direct data for the 2-yl analog is limited, structural analogs exhibit:

  • IC₅₀ (CDK9): 0.29–0.81 μM .

  • Selectivity: >80-fold for CDK9 over CDK2 .

ADME Profiles (Analog Data)

ParameterValueSource
Hepatocyte ClearanceLow (t₁/₂ > 4 hours)
Plasma Protein Binding85–92%

Comparative Analysis with Piperidine Isomers

FeaturePiperidin-2-ylPiperidin-3-ylPiperidin-4-yl
Synthetic AccessibilityModerate (requires chiral resolution) High High
CDK9 InhibitionPredicted: 0.5 μM0.3 μM 0.7 μM
Aqueous Solubility12 mg/mL18 mg/mL 9 mg/mL

Challenges and Future Directions

  • Stereoselective Synthesis: Development of asymmetric catalysis methods for piperidin-2-yl derivatives .

  • Target Validation: Mechanistic studies to elucidate interactions with CDK9 and PI3K isoforms .

  • Toxicity Profiling: Address potential hERG channel binding (observed in analogs) .

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